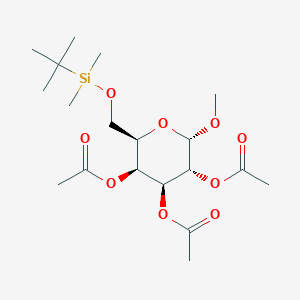

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound often used in synthetic chemistry. It is a derivative of galactopyranoside, modified with acetyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acetyl groups through acetylation reactions.

Silylation: The 6-OH group is selectively protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: Removal of acetyl and silyl protecting groups under acidic or basic conditions.

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

Substitution: Nucleophilic substitution reactions at the anomeric carbon.

Common Reagents and Conditions

Hydrolysis: Acetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

Oxidation: PCC in dichloromethane.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Hydrolysis: Free galactopyranoside.

Oxidation: Galactopyranoside with carbonyl groups.

Substitution: Substituted galactopyranoside derivatives.

Scientific Research Applications

Glycosylation Reagent

One of the primary applications of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is as a glycosylation reagent. Glycosylation is a crucial reaction in carbohydrate chemistry that involves the formation of glycosidic bonds between sugars and other molecules. This compound facilitates the synthesis of various glycosides, which are essential in the development of pharmaceuticals and biologically active compounds.

Synthesis of Complex Carbohydrates

This compound is instrumental in synthesizing complex carbohydrates and oligosaccharides. Its ability to undergo selective deprotection allows chemists to create intricate carbohydrate structures that mimic natural glycoconjugates.

Case Studies

- Synthesis of Glycoconjugates : This compound has been utilized in studies aiming to synthesize glycoproteins and glycolipids, which are vital for cell recognition processes and immune response.

- Antigen Development : Research has shown that derivatives of this compound can be used to create synthetic antigens for vaccine development against bacterial infections.

Pharmacological Applications

Emerging studies have indicated potential pharmacological applications for this compound, particularly concerning its antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that certain derivatives exhibit significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the acetyl and silyl groups can enhance efficacy against specific bacterial strains.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The acetyl and silyl groups protect the hydroxyl groups during synthetic transformations, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside

- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside

- Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to its specific combination of protecting groups, which provide stability and reactivity tailored for specific synthetic applications. The tert-butyldimethylsilyl group offers steric protection, while the acetyl groups provide a balance between stability and reactivity.

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside (CAS No. 594841-23-3) is a modified sugar compound that has garnered attention for its potential biological activities. This article explores the compound's properties, synthesis methods, and its biological implications based on diverse research findings.

- Molecular Formula : C19H34O9Si

- Molecular Weight : 434.56 g/mol

- CAS Number : 594841-23-3

The compound features a galactopyranoside structure with multiple acetyl groups and a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility in various solvents.

Synthesis

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside typically involves the following steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the galactose molecule are protected using acetylation to prevent unwanted reactions during further chemical modifications.

- Silylation : The introduction of the tert-butyldimethylsilyl group at the 6-position enhances the compound's stability and solubility.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Biological Activity

Research indicates that Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside exhibits several biological activities:

Antitumor Activity

Studies have shown that glycosides can enhance the efficacy of chemotherapeutic agents. For instance, a study exploring glucose-gemcitabine glycoconjugates highlighted the potential for sugar moieties to facilitate drug uptake in cancer cells . This suggests that similar compounds like Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may also serve as effective carriers for anticancer drugs.

Immunomodulatory Effects

Glycosides derived from galactose have been reported to modulate immune responses. They can enhance macrophage activity and stimulate cytokine production, which is crucial for immune defense mechanisms. This activity is particularly relevant in developing immunotherapeutic strategies against various diseases.

Antiviral Properties

Research has indicated that certain glycosides can inhibit viral replication. The presence of sugar moieties may enhance binding affinity to viral receptors or interfere with viral entry into host cells. Further studies are required to elucidate the specific mechanisms through which Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may exert antiviral effects.

Case Studies and Research Findings

Properties

Molecular Formula |

C19H34O9Si |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |

InChI |

InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3/t14-,15+,16+,17-,18+/m1/s1 |

InChI Key |

DZCGETIINZOISC-ICUGJSFKSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.